molecular formula C27H23N3O3 B445962 METHYL 4-[((E)-2-{[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZOATE

METHYL 4-[((E)-2-{[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZOATE

Cat. No.: B445962
M. Wt: 437.5g/mol
InChI Key: GRNLGGSTEFDJSK-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(E)-(2-{[2-(2,5-dimethylphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[((E)-2-{[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZOATE typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the formation of the hydrazone linkage and finally the esterification to form the benzoate ester. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(2-{[2-(2,5-dimethylphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the benzoate ester.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, METHYL 4-[((E)-2-{[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline moiety, which can exhibit fluorescence properties. It is also investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. The quinoline moiety is known for its pharmacological activities, and derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of METHYL 4-[((E)-2-{[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]BENZOATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a benzene ring and a methyl ester group.

    Quinoline: A heterocyclic aromatic organic compound with a nitrogen atom in the ring.

    2,5-Dimethylphenyl derivatives: Compounds with similar aromatic structures but different functional groups.

Uniqueness

Methyl 4-[(E)-(2-{[2-(2,5-dimethylphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzoate is unique due to its combination of a quinoline moiety and a benzoate ester, which imparts distinct chemical and biological properties. This combination allows for diverse applications and the exploration of new scientific frontiers.

Properties

Molecular Formula

C27H23N3O3

Molecular Weight

437.5g/mol

IUPAC Name

methyl 4-[(E)-[[2-(2,5-dimethylphenyl)quinoline-4-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C27H23N3O3/c1-17-8-9-18(2)22(14-17)25-15-23(21-6-4-5-7-24(21)29-25)26(31)30-28-16-19-10-12-20(13-11-19)27(32)33-3/h4-16H,1-3H3,(H,30,31)/b28-16+

InChI Key

GRNLGGSTEFDJSK-LQKURTRISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC

SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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